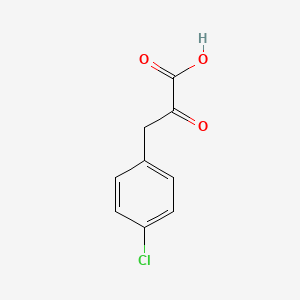
3-(4-Chlorophenyl)-2-oxopropanoic acid
Vue d'ensemble
Description
“3-(4-Chlorophenyl)-2-oxopropanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is also known by other names such as “3-(4-Chlorophenyl)propanoic acid” and "3-(4-Chlorophenyl)propionic acid" .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)-2-oxopropanoic acid” can be represented by the IUPAC Standard InChI: InChI=1S/C9H9ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) . This indicates that the compound has 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of “3-(4-Chlorophenyl)-2-oxopropanoic acid” is 184.62 g/mol . It has a XLogP3 value of 2.1, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- 3-(4-Chlorophenyl)-2-oxopropanoic acid derivatives have been efficiently synthesized using catalytic amounts of dichlorobis(triphenylphosphine)palladium and copper(I) iodide, which led to the formation of corresponding (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives (Kobayashi et al., 2008).
Antimicrobial and Antitumor Activity
- Metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives were synthesized and exhibited significant anti-tumor activities, particularly on human colorectal carcinoma cells (HCT-116), without inhibitory action on normal cells (HEK-293). These complexes may act as CDK8-CYCC kinase inhibitors, potentially contributing to colon cancer therapy (Aboelmagd et al., 2021).
- The chlorination, bromination, and condensation of 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid led to the synthesis of novel compounds with demonstrated antimicrobial activity (Hassanin & Ibrahim, 2012).
Advanced Oxidation Processes
- The degradation of 4-chlorophenol in acidic solutions through various electrochemical methods, such as anodic oxidation, electro-Fenton, and photoelectro-Fenton, showed promising results for environmental applications. Complete mineralization of chlorophenols was achieved, particularly in the photoelectro-Fenton process (Brillas et al., 1998).
Molecular Structure and Spectroscopic Characterization
- The molecular structure, vibrational spectra, and hyperpolarizability of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate were studied, revealing insights into the stability and charge transfer within the molecule. This research contributes to understanding the chemical properties of similar compounds (Kumar et al., 2014).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYUGTMBOLOQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-oxopropanoic acid | |
CAS RN |
3617-01-4 | |
| Record name | 3-(4-chlorophenyl)-2-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2586001.png)

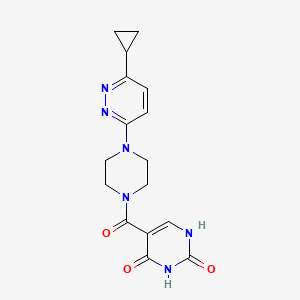
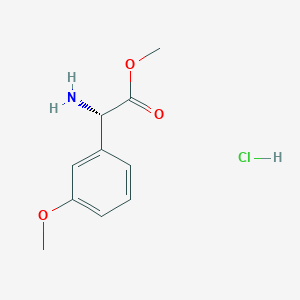
![N-[2-[2-[(2-Chloroacetyl)-methylamino]ethoxy]ethyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B2586009.png)
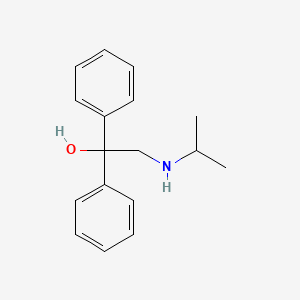

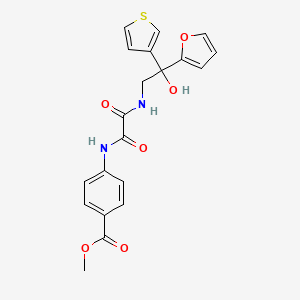
![[4-(Aminomethyl)phenyl]methanesulfonyl fluoride;2,2,2-trifluoroacetic acid](/img/structure/B2586015.png)
![4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2586016.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2586017.png)
![5-((3-methoxybenzyl)thio)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2586018.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2586020.png)
![3-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2586024.png)